BenchChemオンラインストアへようこそ!

2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Crystallographic Fragment Screening SARS-CoV-2 NSP15 NendoU Target Engagement

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1341677-30-2) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one class, a scaffold recognized for its lead-oriented architecture with two diversity points. The compound is most notably defined by its validated binding interaction with SARS-CoV-2 NSP15 endoribonuclease (NendoU), confirmed via a co-crystal structure at 2.16 Å resolution (PDB 5SAH) as part of a large-scale fragment screening campaign by the SGC/Diamond XChem consortium.

Molecular Formula C8H11N3O
Molecular Weight 165.19
CAS No. 1341677-30-2
Cat. No. B3232492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
CAS1341677-30-2
Molecular FormulaC8H11N3O
Molecular Weight165.19
Structural Identifiers
SMILESCN1C(=O)C=C2CNCCC2=N1
InChIInChI=1S/C8H11N3O/c1-11-8(12)4-6-5-9-3-2-7(6)10-11/h4,9H,2-3,5H2,1H3
InChIKeyVQKHNWPVBIRRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1341677-30-2): Core Scaffold & Provenance for Fragment-Based Discovery


2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1341677-30-2) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one class, a scaffold recognized for its lead-oriented architecture with two diversity points [1]. The compound is most notably defined by its validated binding interaction with SARS-CoV-2 NSP15 endoribonuclease (NendoU), confirmed via a co-crystal structure at 2.16 Å resolution (PDB 5SAH) as part of a large-scale fragment screening campaign by the SGC/Diamond XChem consortium [2]. This direct structural evidence distinguishes it from numerous uncharacterized in-class analogs and establishes its utility as a vetted starting point for rational, structure-guided optimization.

Why 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Cannot Be Substituted by Generic Analogs


Within the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one family, subtle N2-substitutions profoundly alter binding site recognition, as demonstrated by the differential binding poses of fragment hits in the NSP15 allosteric pocket [1]. The 2-methyl derivative (ZQJ) occupies a specific sub-pocket adjacent to the NSP15 hexamer interface, with its N2-methyl group making key hydrophobic contacts; the N2-unsubstituted parent scaffold (CAS 39716-50-2) or bulkier N2-ethyl analogs cannot replicate this interaction profile without altering the ligand trajectory [1]. Generic sourcing of 'similar pyridazinones' therefore risks selecting compounds with no crystallographically validated target engagement or with steric profiles incompatible with the binding site geometry.

Quantitative Differentiation Evidence: 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one vs. Closest Analogs


Validated Target Engagement vs. Uncharacterized In-Class Analogs

The compound is one of a limited set of pyrido[4,3-c]pyridazin-3(2H)-one derivatives with direct crystallographic evidence of binding to a therapeutically relevant target. PDB entry 5SAH confirms binding to the SARS-CoV-2 NSP15 endoribonuclease at 2.16 Å resolution [1]. In contrast, the N2-unsubstituted parent compound (CAS 39716-50-2) and 2-ethyl analog (CAS 1376278-48-6) lack any publicly reported target-bound crystal structures [2]. This structural validation de-risks procurement for structure-based drug design campaigns.

Crystallographic Fragment Screening SARS-CoV-2 NSP15 NendoU Target Engagement

Allosteric Binding Site Specificity vs. Active-Site Fragments

The compound binds to a novel allosteric pocket at the NSP15 hexamer interface, distinct from the active site, as revealed by the fragment screening campaign [1]. This allosteric binding mode is shared by only a subset of the 201 fragment hits screened [1]. Fragments targeting the active site (e.g., uridine analogs such as 3'-uridinemonophosphate, PDB 6X4I) face competition with endogenous substrates and require higher affinity for functional inhibition [2]. The allosteric mechanism offers a complementary approach for inhibitor development, making this compound a valuable tool for exploring regulatory mechanisms beyond active-site competition.

Allosteric Inhibition NSP15 Hexamer Interface Binding Site Mapping

Fragment-Like Physicochemical Profile Suited for Downstream Optimization

With a molecular weight of 165.19 Da, 12 heavy atoms, and a ClogP of -1.32 (hydrochloride salt), the compound resides within optimal fragment space (Rule of Three: MW < 300, ClogP ≤ 3) [1]. The N2-substituted scaffold identified by Borisov et al. (2013) offers two well-defined diversity points (N2 and the tetrahydropyridine nitrogen), enabling systematic SAR exploration [2]. The low ClogP enhances aqueous solubility critical for biochemical assay reproducibility, contrasting with larger in-class derivatives that exceed fragment-like property thresholds and complicate hit-to-lead progression.

Fragment-Based Drug Discovery Physicochemical Properties Ligand Efficiency

Validated Application Scenarios for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one


Structure-Guided Optimization of NSP15 Allosteric Inhibitors for Antiviral Drug Discovery

The co-crystal structure with NSP15 (PDB 5SAH, 2.16 Å) [1] provides the structural basis for iterative fragment elaboration. The compound serves as a validated starting point for growing into the adjacent sub-pockets or merging with other fragment hits to improve binding affinity while maintaining the allosteric mechanism, as described in the NSP15 fragment screening campaign [1].

Biochemical Assay Development and Target Engagement Studies

The compound's favorable solubility profile (ClogP -1.32) and established binding mode enable its use as a reference ligand in SPR-based competition assays or thermal shift assays (DSF) for NSP15. It can serve as a positive control for fragment screening campaigns targeting the NSP15 allosteric pocket and as a probe to validate the functional relevance of the allosteric site in enzymatic assays [1].

Scaffold-Hopping and Library Design from a Lead-Oriented Architecture

The tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold defined by Borisov et al. (2013) [2] provides two orthogonal diversity vectors (N2-alkyl and tetrahydropyridine amine). The 2-methyl derivative specifically demonstrates the viability of N2-alkylation for maintaining fragment-like properties, guiding medicinal chemistry teams in designing focused libraries that explore the N2 position with retention of binding competence.

Quote Request

Request a Quote for 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.